1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Beschreibung
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-8-4-5-12(9(2)6-8)18-13-11(7-15-18)10(3)16-17-14(13)19/h4-7H,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKBWQSLXAFXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NNC3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of the compound “1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one” is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is a crucial regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases.
Mode of Action
The compound interacts with RIPK1 and inhibits its kinase activity. It has a high binding affinity for RIPK1, with an IC50 value of 59.8 nM, indicating a strong inhibitory effect. The compound effectively blocks TNFα-induced necroptosis in human and mouse cells and inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ.
Biochemical Pathways
The compound affects the necroptosis signaling pathway, specifically the RIPK1/RIPK3/MLKL pathway. By inhibiting RIPK1, it disrupts the pathway and prevents the induction of necroptosis, a form of programmed cell death.
Pharmacokinetics
In liver microsome studies, the compound showed acceptable pharmacokinetic characteristics. It has a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes. The oral bioavailability of the compound is 59.55%, indicating that a significant proportion of the administered dose reaches the systemic circulation.
Result of Action
The compound’s action results in the effective blocking of necroptosis in cells. This can protect cells from death and potentially alleviate symptoms in various inflammatory diseases.
Biochemische Analyse
Biochemical Properties
1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), inhibiting their activity and thereby modulating inflammatory and signaling pathways. Additionally, it binds to specific protein receptors, influencing cellular responses and biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival. It also affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity and altering biochemical pathways. This compound also interacts with DNA and RNA, affecting gene transcription and translation processes. Furthermore, it modulates the activity of various signaling molecules, leading to changes in cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but it may degrade over extended periods or under specific environmental factors. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic properties. At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating a narrow therapeutic window for safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites. These metabolites can further interact with other biochemical pathways, affecting metabolic flux and metabolite levels. The compound also influences the activity of key metabolic enzymes, altering cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It accumulates in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific organelles, such as the mitochondria and nucleus, through targeting signals and post-translational modifications. In these compartments, it interacts with key biomolecules, modulating cellular processes and responses.
Biologische Aktivität
1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a synthetic compound belonging to the pyrazolo-pyridazine family. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
- Molecular Formula : C13H16N4O
- Molecular Weight : 244.29 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and proliferative pathways. The compound's structure allows it to engage in hydrogen bonding and π-π stacking interactions, which are crucial for binding to target sites.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrazolo derivatives. For instance, derivatives similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 32 µg/mL |
| 2 | S. aureus | 16 µg/mL |
| 3 | P. aeruginosa | 64 µg/mL |
Note: Data derived from comparative studies on similar compounds.
Anti-inflammatory Activity
The compound has been noted for its anti-inflammatory effects in various in vitro assays. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Anticancer Activity
Research indicates that this pyrazolo derivative exhibits cytotoxic effects against several cancer cell lines. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
| A549 | 20 |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various pyrazolo derivatives, including our compound of interest. The results indicated that the compound exhibited a broad spectrum of activity against several pathogenic bacteria and fungi.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of this compound using a murine model of inflammation. The results demonstrated a significant reduction in paw edema when treated with the compound compared to controls.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Antitumor Activity
- Recent studies have demonstrated that this compound exhibits potent antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting potential utility in cancer therapy. For instance, a study reported that it induces apoptosis in human leukemia cells by activating specific signaling pathways .
- Anti-inflammatory Effects
- Neuroprotective Properties
Material Science Applications
- Organic Photovoltaics
- Polymer Chemistry
Case Study 1: Antitumor Efficacy
A detailed investigation was conducted on the antitumor effects of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values determined through MTT assays.
Case Study 2: Neuroprotection in Animal Models
In a study involving mice subjected to induced oxidative stress, administration of the compound resulted in a marked decrease in neuronal cell death compared to control groups. Behavioral assessments also indicated improved cognitive function post-treatment.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Electron-Withdrawing Groups : Nitro substituents (e.g., 2,4-dinitrophenyl in 7b) lower electron density, increasing reactivity in nucleophilic substitutions .
- Halogen Effects : Fluorine in 6-(4-fluorobenzyl)-... improves lipophilicity (logP) and metabolic stability, critical for drug bioavailability .
- Steric and Solubility Considerations: The isopropyl group in 4-isopropyl-1-(2-methylphenyl)-...
Physicochemical and Pharmacokinetic Properties
Table 2: Calculated and Experimental Properties
Key Trends :
- pKa Values : Basic pyridazine nitrogen atoms contribute to pKa values >10, influencing ionization state and membrane permeability .
Vorbereitungsmethoden
Step 1: Diazotization of 2,4-Dimethylaniline
- 2,4-Dimethylaniline is treated with sodium nitrite (NaNO2) in dilute hydrochloric acid (HCl) at low temperature to generate the corresponding benzenediazonium chloride salt.
Step 2: Japp-Klingemann Reaction
- The freshly prepared diazonium salt reacts in situ with ethyl 2-chloroacetoacetate to form an arylhydrazone intermediate.
Step 3: Condensation with Acetylacetone
- The arylhydrazone is condensed with acetylacetone in ethanol using sodium ethoxide as a base to yield a 4-acetyl pyrazole derivative.
Step 4: Cyclization with Hydrazine
- The 4-acetyl pyrazole intermediate is refluxed with excess hydrazine monohydrate in ethanol for approximately 2 hours.
- Upon cooling, the pyrazolo[3,4-d]pyridazin-7-one core is precipitated, filtered, and dried.
- This step yields the target compound, this compound, with a high yield (typically >94%).
Reaction Scheme Summary
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|
| 1 | 2,4-Dimethylaniline, NaNO2, HCl (cold) | 2,4-Dimethylbenzenediazonium chloride | Quantitative (in situ) |
| 2 | Ethyl 2-chloroacetoacetate, Japp-Klingemann | Aryl hydrazone intermediate | High (not specified) |
| 3 | Acetylacetone, NaOEt, EtOH | 4-Acetyl pyrazole derivative | High (not specified) |
| 4 | Hydrazine monohydrate, EtOH, reflux 2 h | 1-(2,4-Dimethylphenyl)-4-methyl-pyrazolo[3,4-d]pyridazin-7-one | >94% |
Characterization and Purification
- The final compound is purified by filtration and drying.
- Structural confirmation is performed by 1H NMR spectroscopy, showing characteristic signals for the NH moiety, aromatic protons of the 2,4-dimethylphenyl group, and methyl groups attached to the heterocyclic ring.
- High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular formula.
- Purity is assessed by high-performance liquid chromatography (HPLC) or gas chromatography–flame ionization detector (GC-FID), typically exceeding 95%.
Additional Functionalization (Optional)
- The core pyrazolo[3,4-d]pyridazin-7-one scaffold can be further functionalized at the N6 position via nucleophilic substitution reactions with benzyl halides or other electrophiles to diversify the compound library.
- Reduction of nitro groups to amines and subsequent coupling with acid chlorides can yield amide derivatives.
- Copper-catalyzed coupling reactions under microwave conditions can introduce various aryl groups.
Research Findings on Preparation
- The described synthetic route is efficient, reproducible, and versatile, enabling the preparation of a variety of substituted pyrazolo[3,4-d]pyridazin-7-one derivatives with high yields and purity.
- The methodology avoids harsh conditions and uses readily available starting materials.
- The compound synthesized by this method has been used as a lead structure for antiviral studies, particularly against Zika virus, demonstrating the practical utility of the synthetic approach.
Q & A
Q. What are effective synthetic routes for 1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, and how can reaction conditions be optimized?
Methodological Answer:
- Route Design : Adapt protocols for pyrazolo-pyridazinone derivatives, such as refluxing intermediates (e.g., pyridazin-3(2H)-ones) with aryl amines in anhydrous pyridine (30 mL/g scale) under nitrogen .
- Optimization : Adjust solvent polarity (e.g., dioxane/water mixtures for cyclization), base concentration (e.g., KOH at 13.4 mmol per 1 mmol substrate), and temperature (reflux vs. room temperature) to improve yield . Monitor reaction progress via TLC or HPLC, referencing impurity profiling methods from analogous compounds .
Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy : Use - and -NMR to identify methyl groups (δ 2.1–2.5 ppm for aromatic methyl) and pyridazinone carbonyl signals (δ 160–170 ppm). Compare with data for structurally similar compounds like 1-phenylpyrazolo[3,4-d]pyrimidine-4,6-dione .
- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water. Refine structures using Bruker AXS diffractometers (Mo-Kα radiation, 100 K) to resolve bond lengths (mean C–C: 0.002 Å) and confirm regiochemistry .
Q. What strategies improve solubility and stability during in vitro assays?
Methodological Answer:
- Solubility : Test co-solvents (DMSO, PEG-400) or cyclodextrin inclusion complexes. For aqueous stability, buffer solutions (pH 7.4 PBS) are recommended, with degradation monitored via HPLC-UV at 254 nm .
- Storage : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation, referencing stability protocols for dihydropyridazinones .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in the cyclization step of pyrazolo-pyridazinone synthesis?
Methodological Answer:
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare transition states for 6- vs. 7-membered ring formation. Correlate with experimental outcomes from substituent studies (e.g., electron-withdrawing groups on aryl amines favoring 1,6-dihydro tautomers) .
- Kinetic Analysis : Use stopped-flow NMR to track intermediates, identifying rate-determining steps (e.g., nucleophilic attack of amine on carbonyl) .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for tautomeric forms be resolved?
Methodological Answer:
- Dynamic NMR : Perform variable-temperature -NMR (25–80°C) in DMSO-d6 to detect tautomeric equilibria. Compare with solid-state IR (carbonyl stretching at 1680–1700 cm) to distinguish solution vs. crystal-phase dominance .
- Neutron Diffraction : Resolve hydrogen positions in tautomers using high-resolution neutron sources (e.g., Oak Ridge National Laboratory) .
Q. What analytical methods validate batch-to-batch consistency in synthetic protocols?
Methodological Answer:
- HPLC-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid/acetonitrile gradient (5–95% over 20 min) to quantify impurities (<0.1% threshold). Reference AOAC SMPR 2014.011 for phosphodiesterase inhibitor analogs .
- DSC/TGA : Analyze thermal stability (decomposition onset >200°C) and crystallinity (ΔH fusion ~150 J/g) to ensure polymorph consistency .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for analogous pyrazolo-pyridazinone syntheses?
Methodological Answer:
- Meta-Analysis : Compare solvent systems (e.g., pyridine vs. DMF) and catalyst loads (e.g., 0.5–5 mol% Pd) across studies. For example, higher yields (75–80%) are achieved with degassed pyridine vs. non-degassed DMF (50–60%) due to reduced oxidation .
- DoE (Design of Experiments) : Apply factorial design to isolate variables (temperature, stoichiometry) and identify optimal conditions via response surface modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
